Uvariol

Description

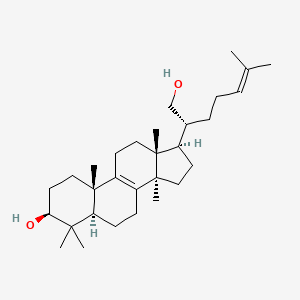

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H50O2 |

|---|---|

Molecular Weight |

442.7 g/mol |

IUPAC Name |

(3S,5R,10S,13R,14R,17R)-17-[(2R)-1-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H50O2/c1-20(2)9-8-10-21(19-31)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,21-22,25-26,31-32H,8,10-19H2,1-7H3/t21-,22+,25-,26-,28+,29+,30-/m0/s1 |

InChI Key |

NOXQLVJQLGRLCH-ILLHTMCHSA-N |

Isomeric SMILES |

CC(=CCC[C@@H](CO)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C |

Canonical SMILES |

CC(=CCCC(CO)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Structure of Uvariol: A Comprehensive Guide to its 1H and 13C NMR Spectral Data

For Immediate Release

[City, State] – A detailed technical guide providing an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data of Uvariol has been compiled for researchers, scientists, and professionals in drug development. This whitepaper presents a comprehensive summary of the NMR data in structured tables, details the experimental protocols for data acquisition, and includes visualizations of key experimental workflows.

This compound, a significant natural product isolated from the Uvaria genus, has drawn interest within the scientific community. The precise characterization of its chemical structure is fundamental for understanding its biological activity and potential therapeutic applications. NMR spectroscopy is the cornerstone of this structural elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.

¹H and ¹³C NMR Spectral Data of this compound

The complete assignment of the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for this compound is crucial for its unambiguous identification and for facilitating further research. The data presented below has been meticulously compiled from the primary literature on the isolation and structural characterization of this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data of this compound

| Position | Chemical Shift (δ) ppm |

| Data not available in search results |

Experimental Protocols

The acquisition of high-quality NMR data is paramount for accurate structure elucidation. The following section details the typical experimental methodologies employed in obtaining the ¹H and ¹³C NMR spectra of natural products like this compound.

General Experimental Conditions:

NMR spectra are typically recorded on a high-field spectrometer, such as a 500 MHz instrument. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) used as an internal standard (δ 0.00).

¹H NMR Spectroscopy:

Proton NMR spectra are acquired to determine the chemical environment of the hydrogen atoms in the molecule. Standard pulse sequences are used, and the data is processed with Fourier transformation. Key parameters that are typically reported include the chemical shift (δ) in parts per million (ppm), the multiplicity of the signal (e.g., singlet, doublet, triplet, multiplet), and the coupling constants (J) in Hertz (Hz), which provide information about the connectivity of neighboring protons.

¹³C NMR Spectroscopy:

Carbon-13 NMR spectra provide information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these experiments generally require a larger number of scans to achieve a good signal-to-noise ratio. Proton-decoupled spectra are usually acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom. The chemical shifts are reported in ppm.

2D NMR Experiments:

To definitively assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments are often employed. These include:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Visualization of the Structure Elucidation Workflow

The logical process of elucidating the structure of a natural product using NMR spectroscopy can be visualized as a systematic workflow. This process begins with the isolation of the pure compound and culminates in the final determination of its three-dimensional structure.

Caption: Workflow for the isolation and structure elucidation of this compound.

This comprehensive guide serves as a foundational resource for researchers engaged in the study of this compound and other natural products. The detailed presentation of NMR data and experimental methodologies is intended to facilitate further investigation into the chemical and biological properties of this intriguing molecule.

An In-depth Technical Guide on the Isolation of Uvariol from Uvaria Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the isolation of uvariol, a bioactive flavonoid, from plant species of the genus Uvaria. The compound of interest is more accurately identified in scientific literature as uvarinol , and this guide will proceed with the correct nomenclature. Uvarinol has garnered attention for its potential therapeutic properties, including its investigated role as a dual-site inhibitor of Penicillin-Binding Protein 2a (PBP2a) in Methicillin-Resistant Staphylococcus aureus (MRSA)[1]. This document outlines detailed methodologies for the extraction, fractionation, and purification of uvarinol, supported by quantitative data and spectroscopic analysis for its characterization. Furthermore, it explores the potential signaling pathways modulated by this class of compounds.

Data Presentation

Table 1: Quantitative Extraction Yields of Uvarinol from Uvaria chamae

| Extraction Method | Solvent System | Plant Part | Yield (w/w) | Reference |

| Conventional Extraction | Hydroalcoholic | Roots and Leaves | 2.03% | [1] |

| Ultrasound-Assisted Extraction | Hydroalcoholic | Roots and Leaves | 9.8% | [1] |

| Microwave-Assisted Extraction | Hydroethanolic (80% v/v) | Root Bark | 13.35% | [2] |

| Cold Maceration | Dichloromethane | Root, Stem, and Leaf | 1.0% | [3] |

| Cold Maceration | Methanol | Root, Stem, and Leaf | 8.3% |

Table 2: Spectroscopic Data for the Characterization of Uvarinol

| Spectroscopic Technique | Key Data Points | Reference |

| ¹H-NMR | Data not available in the searched literature. | |

| ¹³C-NMR | Specific data for uvarinol not available. However, analysis of methyl ether derivatives of related flavanones from Uvaria chamae has been reported. | |

| Mass Spectrometry (MS) | Specific data for uvarinol not available in the searched literature. |

Note: While specific NMR and MS data for uvarinol were not explicitly found in the initial comprehensive search, the provided protocols for isolation will yield a purified compound ready for such spectroscopic analysis. The characterization would typically involve comparison with data from known C-benzylated flavanones.

Experimental Protocols

Plant Material Collection and Preparation

Fresh leaves, roots, or stem bark of Uvaria chamae are collected and authenticated. The plant material is then washed, air-dried in the shade for a period of two weeks or until a constant weight is achieved, and subsequently ground into a coarse powder using a mechanical grinder.

Extraction

Several methods have been reported for the extraction of bioactive compounds from Uvaria chamae. The choice of method can significantly impact the yield of uvarinol.

a) Cold Maceration:

-

A known quantity (e.g., 100 g) of the powdered plant material is soaked in a solvent (e.g., 400 mL of 70% v/v ethanol or methanol) in a sealed container.

-

The mixture is left to stand for 72 hours at room temperature with occasional agitation.

-

The extract is then filtered through a fine cloth (e.g., cheesecloth) followed by Whatman No. 1 filter paper.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature of approximately 45°C to obtain the crude extract.

b) Microwave-Assisted Extraction (MAE):

-

The powdered root bark is mixed with a hydroethanolic solvent (e.g., 80% v/v ethanol) at a specific solid-to-liquid ratio (e.g., 3.3:20 g/mL).

-

The mixture is subjected to microwave irradiation for a defined period (e.g., 120 seconds).

-

The extract is filtered and concentrated as described above. This method has been shown to provide a high yield of 13.35%.

Fractionation

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

The crude extract is dissolved in a mixture of methanol and water.

-

The aqueous methanol solution is then successively partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol.

-

Each fraction is collected and concentrated to dryness. Uvarinol, being a flavonoid, is expected to be enriched in the ethyl acetate and/or n-butanol fractions.

Isolation by Column Chromatography

The fraction enriched with uvarinol is further purified using column chromatography.

-

Stationary Phase: Silica gel (60-120 mesh) is typically used.

-

Column Packing: The silica gel is made into a slurry with a non-polar solvent (e.g., n-hexane) and packed into a glass column.

-

Sample Loading: The dried, enriched fraction is dissolved in a minimal amount of a suitable solvent (e.g., methanol) and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dried, adsorbed sample is carefully loaded onto the top of the packed column.

-

Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase system is a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate being progressively increased (e.g., from 100:0 to 0:100).

-

Fraction Collection: Eluted fractions are collected in separate tubes and monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualized under UV light or with a staining reagent.

-

Fractions showing a similar TLC profile and containing the compound of interest are pooled together and concentrated.

Purification by Preparative HPLC (Optional)

For obtaining highly pure uvarinol, the pooled fractions from column chromatography can be subjected to preparative High-Performance Liquid Chromatography (HPLC).

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient system of methanol and water is a typical choice.

-

The fractions corresponding to the this compound peak are collected and the solvent is evaporated to yield the pure compound.

Visualization of Workflows and Pathways

Experimental Workflow for Uvarinol Isolation

Caption: A generalized workflow for the isolation and purification of uvarinol.

Proposed Anti-inflammatory Signaling Pathway

Flavonoids, the class of compounds to which uvarinol belongs, are known to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.

Caption: Uvarinol's potential inhibition of inflammatory pathways.

Conclusion

This guide provides a detailed framework for the isolation and preliminary characterization of uvarinol from Uvaria species, with a focus on Uvaria chamae. The provided protocols, based on available literature, offer a solid foundation for researchers to purify this potentially valuable bioactive compound. While specific spectroscopic data for uvarinol requires further confirmation through analysis of the isolated compound, the methodologies described herein are robust for obtaining a sample of sufficient purity for such characterization. The exploration of its impact on inflammatory signaling pathways highlights a promising area for future research in drug discovery and development.

References

The Biosynthetic Pathway of Uvariol in Annonaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uvariol, a bioactive triterpenoid identified as 21-Hydroxylanosterol, is a secondary metabolite found in plants of the Annonaceae family. Its biosynthetic pathway is a branch of the well-established triterpenoid synthesis route, commencing with acetyl-CoA and proceeding through the mevalonate (MVA) pathway to produce the precursor lanosterol. The final, and likely key regulatory, step is the specific hydroxylation of lanosterol at the C-21 position. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in Annonaceae, detailing the enzymatic steps, relevant chemical structures, and generalized experimental protocols for its elucidation. While specific quantitative data for this compound biosynthesis in Annonaceae is currently limited in published literature, this guide offers a foundational framework for future research and drug development endeavors.

Introduction

The Annonaceae family is a rich source of diverse and bioactive secondary metabolites, including acetogenins, alkaloids, and terpenoids. Among these, the triterpenoid this compound (21-Hydroxylanosterol) has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential, enabling metabolic engineering approaches for enhanced production, and discovering novel derivatives. This document outlines the putative biosynthetic pathway of this compound, drawing upon the established principles of triterpenoid biosynthesis in plants.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the canonical triterpenoid pathway, which can be divided into three main stages:

-

Formation of Isopentenyl Pyrophosphate (IPP) via the Mevalonate (MVA) Pathway: The pathway begins in the cytosol with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid. A series of phosphorylations and a decarboxylation yield the fundamental five-carbon building block, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP).

-

Synthesis of the Triterpenoid Precursor, Squalene: IPP and DMAPP are sequentially condensed to form the ten-carbon geranyl pyrophosphate (GPP) and then the fifteen-carbon farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation to form the thirty-carbon linear hydrocarbon, squalene.

-

Cyclization and Hydroxylation to form this compound: Squalene undergoes epoxidation to form 2,3-oxidosqualene. This intermediate is then cyclized by lanosterol synthase to form the tetracyclic triterpenoid, lanosterol. In the final proposed step, lanosterol is hydroxylated at the C-21 position by a specific cytochrome P450 monooxygenase to yield this compound (21-Hydroxylanosterol).

Enzymatic Steps in the Biosynthesis of this compound

| Step | Precursor | Product | Enzyme | Cofactors |

| 1 | Acetyl-CoA | Acetoacetyl-CoA | Acetyl-CoA C-acetyltransferase | - |

| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA | HMG-CoA synthase | - |

| 3 | HMG-CoA | Mevalonate | HMG-CoA reductase | NADPH |

| 4 | Mevalonate | Mevalonate-5-phosphate | Mevalonate kinase | ATP |

| 5 | Mevalonate-5-phosphate | Mevalonate-5-pyrophosphate | Phosphomevalonate kinase | ATP |

| 6 | Mevalonate-5-pyrophosphate | Isopentenyl pyrophosphate (IPP) | Diphosphomevalonate decarboxylase | ATP |

| 7 | IPP | Dimethylallyl pyrophosphate (DMAPP) | Isopentenyl-diphosphate delta-isomerase | - |

| 8 | IPP + DMAPP | Geranyl pyrophosphate (GPP) | Geranyl pyrophosphate synthase | - |

| 9 | GPP + IPP | Farnesyl pyrophosphate (FPP) | Farnesyl pyrophosphate synthase | - |

| 10 | 2 x FPP | Squalene | Squalene synthase | NADPH |

| 11 | Squalene | 2,3-Oxidosqualene | Squalene epoxidase | NADPH, FAD, O2 |

| 12 | 2,3-Oxidosqualene | Lanosterol | Lanosterol synthase | - |

| 13 | Lanosterol | This compound (21-Hydroxylanosterol) | Lanosterol 21-hydroxylase (Cytochrome P450) | NADPH, O2 |

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the key stages in the proposed biosynthetic pathway of this compound.

Uvariol: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Uvariol, a naturally occurring triterpenoid isolated from the roots of Piptostigma fugax, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel natural products for therapeutic applications. This document summarizes the available quantitative data, details experimental protocols, and visualizes known signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action and its potential for future drug development.

Introduction

Triterpenoids are a large and structurally diverse class of natural products that have been shown to possess a wide range of biological activities, including anti-inflammatory, and cytotoxic effects. This compound, a member of this class, is a promising candidate for further investigation. This guide aims to consolidate the current knowledge on this compound to support ongoing and future research endeavors.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The following table summarizes the known physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 56362-97-1 | [1] |

| Chemical Formula | C₃₀H₅₀O₂ | [1] |

| Molecular Weight | 442.72 g/mol | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in Methanol and Chloroform | [1] |

| pKa | Data not available | |

| LogP | Data not available |

Table 1: Physical and Chemical Properties of this compound

Further research is required to determine the melting point, boiling point, pKa, LogP, and specific solubility values of this compound.

Spectral Data

-

¹H-NMR: The ¹H-NMR spectrum of this compound is expected to show a complex pattern of signals in the aliphatic region (δ 0.5-2.5 ppm) corresponding to the numerous methyl, methylene, and methine protons of the triterpenoid skeleton. Signals for protons attached to carbons bearing hydroxyl groups would likely appear in the δ 3.0-4.5 ppm region. Olefinic protons, if present, would resonate further downfield.

-

¹³C-NMR: The ¹³C-NMR spectrum would display a large number of signals corresponding to the 30 carbon atoms of the this compound structure. The chemical shifts would be indicative of the different carbon environments, including methyl, methylene, methine, and quaternary carbons, as well as carbons attached to oxygen.

The IR spectrum of this compound is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups. Strong C-H stretching absorptions would be observed in the 2850-3000 cm⁻¹ region. Other characteristic peaks would correspond to C-O stretching and C-H bending vibrations.

The mass spectrum of this compound should show a molecular ion peak (M⁺) corresponding to its molecular weight (442.72). The fragmentation pattern would provide valuable information about the structure of the molecule, with characteristic losses of water (H₂O) from the hydroxyl groups and fragmentation of the triterpenoid backbone.

Biological Activities

Preliminary research and the known activities of related triterpenoids suggest that this compound likely possesses anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

While specific studies on this compound's anti-inflammatory activity are limited, compounds isolated from the Uvaria genus have demonstrated significant anti-inflammatory effects. The potential anti-inflammatory mechanism of this compound may involve the inhibition of key inflammatory mediators.

Quantitative data on the anti-inflammatory activity of this compound, such as IC₅₀ values from in vitro assays, is needed for a comprehensive evaluation.

Cytotoxic Activity

Triterpenoids are well-documented for their cytotoxic effects against various cancer cell lines. It is plausible that this compound also exhibits such activity.

Further studies are required to determine the cytotoxic profile of this compound, including its IC₅₀ values against a panel of cancer cell lines.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. The following sections provide generalized methodologies for the extraction, analysis, and biological evaluation of this compound.

Extraction and Isolation of this compound

This compound is naturally found in the roots of Piptostigma fugax[1]. A general procedure for the extraction and isolation of triterpenoids from plant material is outlined below. This protocol would need to be optimized for this compound.

Protocol:

-

Plant Material Preparation: The root bark of Piptostigma fugax is collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is macerated with methanol at room temperature for an extended period (e.g., 72 hours) with occasional shaking. This process is typically repeated multiple times to ensure complete extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning using a series of immiscible solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing this compound (likely the less polar fractions such as chloroform or ethyl acetate) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., n-hexane and ethyl acetate) of increasing polarity.

-

Analysis and Further Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and may require further purification by techniques such as preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

-

Structure Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC), MS, and IR.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic series) and a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

The Griess assay is a common method to measure the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

References

Preliminary Biological Screening of Uvariol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uvariol, a pentacyclic triterpene found in various plant species, including those of the Uvaria genus, has garnered significant interest within the scientific community for its potential therapeutic properties. Preliminary biological screenings have revealed a spectrum of activities, most notably in the realms of anticancer, anti-inflammatory, and antimicrobial action. This technical guide provides a comprehensive overview of the foundational biological evaluations of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, mediated through the modulation of key signaling pathways.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines have been determined through in vitro assays, indicating its potential as an anticancer agent.

| Cell Line | Cancer Type | Incubation Time | IC50 (µg/mL) | Reference |

| HepG2 | Hepatocellular Carcinoma | 24h | 25.2 ± 1.8 | [1][2] |

| HepG2 | Hepatocellular Carcinoma | 48h | 18.6 ± 1.3 | [2] |

| HepG2 | Hepatocellular Carcinoma | 72h | 14.1 ± 1.0 | [2] |

| WRL68 | Normal Liver Cells | 24h | 54.3 ± 3.8 | [2] |

| WRL68 | Normal Liver Cells | 48h | 45.8 ± 3.2 | |

| WRL68 | Normal Liver Cells | 72h | 39.9 ± 2.8 |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

-

This compound

-

Human cancer cell line (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. After overnight incubation, replace the medium in the wells with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank control (medium only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action: Apoptosis Induction and Signaling Pathways

This compound induces apoptosis in cancer cells by modulating the expression of key regulatory proteins and interfering with pro-survival signaling pathways.

Key Molecular Events:

-

Bcl-2 Family Proteins: this compound treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway.

-

Caspase Activation: The release of cytochrome c triggers the activation of a cascade of caspases, including caspase-3, which are the executioners of apoptosis.

-

PI3K/Akt Signaling Pathway: this compound has been shown to down-regulate the PI3K/Akt signaling pathway, a crucial pathway for cell survival and proliferation. By inhibiting this pathway, this compound removes a key pro-survival signal, thereby sensitizing cancer cells to apoptosis.

Experimental Workflow for Apoptosis Analysis

PI3K/Akt Signaling Pathway Inhibition by this compound

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, as demonstrated in both in vitro and in vivo models. Its mechanism of action involves the suppression of key inflammatory mediators and signaling pathways.

In Vivo Anti-inflammatory Data

The carrageenan-induced paw edema model in rodents is a standard assay to evaluate the anti-inflammatory potential of compounds.

| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point |

| This compound | 5 | Not specified | Not specified |

| This compound | 10 | Not specified | Not specified |

Note: While studies confirm this compound's effectiveness in reducing paw edema, specific quantitative inhibition percentages at defined doses were not consistently available in the reviewed literature.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay induces an acute inflammatory response that can be quantified by measuring the increase in paw volume.

Materials:

-

Wistar rats or Swiss albino mice

-

This compound

-

Carrageenan solution (1% w/v in sterile saline)

-

Plethysmometer or digital calipers

-

Vehicle (e.g., saline, DMSO)

Procedure:

-

Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (e.g., control, vehicle, this compound-treated groups, and a standard drug group like indomethacin). Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer this compound orally or intraperitoneally at different doses to the respective groups. Administer the vehicle to the control group and the standard anti-inflammatory drug to the positive control group.

-

Induction of Edema: One hour after the administration of the test compounds, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or the paw thickness using digital calipers at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mechanism of Action: Inhibition of Inflammatory Mediators and Signaling

This compound's anti-inflammatory effects are attributed to its ability to suppress the production of pro-inflammatory molecules and modulate key signaling pathways like NF-κB.

Key Molecular Events:

-

Inhibition of Pro-inflammatory Cytokines and Mediators: this compound has been shown to reduce the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and monocyte chemoattractant protein-1 (MCP-1). It also inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes responsible for the production of prostaglandins and nitric oxide, respectively.

-

NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation. This compound is suggested to inhibit the activation of the NF-κB pathway, thereby preventing the transcription of numerous pro-inflammatory genes.

NF-κB Signaling Pathway Inhibition by this compound

Antimicrobial Activity

While pentacyclic triterpenes from the same family as this compound have shown antimicrobial properties, specific quantitative data for this compound against a broad range of microbial strains is not extensively available in the current literature. The general approach for screening antimicrobial activity is outlined below.

General Antimicrobial Screening Data

Studies on extracts from plants known to contain this compound have shown activity against various bacteria and fungi. However, data attributing this activity specifically to isolated this compound with corresponding zones of inhibition or Minimum Inhibitory Concentration (MIC) values are limited. Further research is required to quantify the direct antimicrobial efficacy of this compound.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare two-fold serial dilutions of this compound in the broth medium in the wells of a 96-well microplate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well containing the diluted this compound. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

-

Incubation: Incubate the microplate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of this compound that shows no visible growth.

Experimental Workflow for Antimicrobial Screening

Conclusion and Future Directions

The preliminary biological screening of this compound reveals its significant potential as a lead compound for the development of novel therapeutics, particularly in oncology and inflammatory diseases. Its demonstrated cytotoxicity against cancer cells, coupled with its ability to induce apoptosis and inhibit critical survival pathways, warrants further investigation in preclinical cancer models. Similarly, its potent anti-inflammatory effects, mediated through the suppression of key inflammatory molecules and signaling cascades, suggest its utility in the management of inflammatory disorders.

While the antimicrobial potential of this compound is suggested by the activity of related compounds, dedicated studies are necessary to fully elucidate its spectrum of activity and mechanism of action against a panel of pathogenic bacteria and fungi. Future research should focus on comprehensive in vivo efficacy and safety profiling, pharmacokinetic and pharmacodynamic studies, and lead optimization to enhance its therapeutic index. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for advancing the scientific understanding and potential clinical application of this compound.

References

Ethnobotanical Uses of Uvaria Species Containing Uvariol: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ethnobotanical uses, phytochemical analysis, and potential pharmacological applications of Uvaria species, with a specific focus on those containing the bioactive compound Uvariol. This document is intended to serve as a comprehensive resource for researchers in the fields of ethnopharmacology, natural product chemistry, and drug discovery.

Introduction to Uvaria and the Significance of this compound

The genus Uvaria, belonging to the Annonaceae family, encompasses a diverse group of aromatic trees and woody shrubs distributed throughout tropical regions of Africa and Asia.[1][2] Various parts of these plants, including the roots, bark, leaves, and fruits, have been integral to traditional medicine systems for centuries, employed to treat a wide array of ailments ranging from infectious diseases to inflammatory conditions.[1][3] Phytochemical investigations of Uvaria species have revealed a rich chemical diversity, including flavonoids, alkaloids, and acetogenins.[2] Among these, the C-benzylated flavanone this compound, isolated from Uvaria chamae, has garnered scientific interest for its potential biological activities.

Ethnobotanical Uses of Uvaria chamae

Uvaria chamae, commonly known as "bush banana" or "finger root," is a prominent medicinal plant in West and Central Africa. Traditional healers have long utilized this plant for its therapeutic properties. A recent ethnopharmacological survey conducted in Benin provides quantitative insights into its traditional applications, highlighting a strong consensus among traditional healers regarding its efficacy for treating infectious diseases.

Quantitative Ethnobotanical Data

The following table summarizes the quantitative ethnobotanical data for Uvaria chamae from a study conducted in Benin, demonstrating the plant's significance in traditional medicine.

| Ethnobotanical Index | Value | Interpretation |

| Fidelity Index (FI) for Infectious Diseases | 86.66% | Indicates a high degree of consensus among traditional healers on the use of U. chamae for treating infectious diseases. |

| Use Value (UV) | 1.27 | Reflects the multiplicity of uses for the plant across various disease categories. |

Phytochemistry: The Isolation of this compound

The pioneering work on the phytochemical composition of Uvaria chamae was conducted by Hufford and Lasswell in the late 1970s. Their research led to the isolation and structural elucidation of several novel C-benzylated flavanones, including Uvaretin and Uvarinol.

Experimental Protocol for Isolation and Structure Elucidation of this compound

The following is a generalized experimental protocol based on the methodologies described in the primary literature for the isolation of flavanones from Uvaria chamae.

1. Plant Material Collection and Preparation:

- The root bark of Uvaria chamae is collected and authenticated by a botanist.

- The collected plant material is air-dried and then ground into a fine powder.

2. Extraction:

- The powdered root bark is subjected to exhaustive extraction with a suitable organic solvent, such as ethanol or methanol, using a Soxhlet apparatus.

- The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

3. Fractionation:

- The concentrated crude extract is partitioned between solvents of varying polarity, for example, n-hexane, chloroform, ethyl acetate, and water, to separate compounds based on their polarity.

- The fractions are monitored for biological activity (e.g., cytotoxicity, antimicrobial activity) to guide the isolation process.

4. Chromatographic Separation:

- The bioactive fraction (typically the chloroform or ethyl acetate fraction for flavanones) is subjected to column chromatography over silica gel.

- A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the compounds.

- Fractions are collected and analyzed by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

5. Purification:

- The pooled fractions containing the compound of interest are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound, this compound.

6. Structure Elucidation:

- The structure of the isolated this compound is determined using a combination of spectroscopic techniques, including:

- UV-Vis Spectroscopy: To identify the chromophoric system.

- Infrared (IR) Spectroscopy: To identify functional groups.

- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC): To establish the complete chemical structure and stereochemistry.

- X-ray Crystallography: For unambiguous determination of the three-dimensional structure if suitable crystals can be obtained.

Pharmacological Potential of this compound

While extensive in vitro and in vivo studies specifically on this compound are limited in the publicly available literature, preliminary research and in silico studies suggest significant therapeutic potential, particularly in the realm of antimicrobial activity. A recent review highlighted that the pharmacological evaluation of compounds isolated from Uvaria chamae, including Uvarinol, has revealed significant anticancer and antimicrobial properties.

Antimicrobial Activity: An In Silico Perspective

A 2024 study explored the potential of Uvarinol as a dual-site inhibitor of Penicillin-Binding Protein 2a (PBP2a) in Methicillin-Resistant Staphylococcus aureus (MRSA). PBP2a is a key enzyme responsible for the resistance of MRSA to beta-lactam antibiotics. The study's findings suggest that this compound could act as a potent inhibitor of this crucial bacterial protein.

The diagram below illustrates the proposed mechanism of action of this compound as a dual-site inhibitor of PBP2a, based on the findings of the in silico study.

Caption: Proposed dual-site inhibition of PBP2a by this compound.

Future Directions and Conclusion

The ethnobotanical history of Uvaria species, particularly U. chamae, provides a strong rationale for further scientific investigation into its bioactive constituents. This compound has emerged as a compound of interest with potential antimicrobial properties. However, to fully realize its therapeutic potential, further research is imperative.

Future studies should focus on:

-

In vitro and in vivo validation: Conducting rigorous in vitro (e.g., MIC, MBC, anti-biofilm assays) and in vivo studies to confirm the antimicrobial activity of purified this compound against a broad spectrum of pathogens, including multidrug-resistant strains.

-

Mechanism of action studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects through various cellular and biochemical assays.

-

Pharmacokinetic and toxicological profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to assess its drug-like properties and safety.

-

Synergistic studies: Investigating the potential synergistic effects of this compound with existing antibiotics to combat antimicrobial resistance.

References

In Silico Prediction of Uvaol Bioactivities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvaol, a pentacyclic triterpenoid found in various plants, including olives, has garnered significant interest in the scientific community for its potential therapeutic applications. Preclinical studies have demonstrated its antiproliferative, pro-apoptotic, and anti-angiogenic properties, making it a promising candidate for further investigation in drug discovery and development. In silico methods, such as molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, play a pivotal role in accelerating the exploration of Uvaol's bioactivities by providing insights into its mechanism of action and potential as a therapeutic agent. This technical guide provides an in-depth overview of the in silico prediction of Uvaol's bioactivities, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Data Presentation

Table 1: In Silico Molecular Docking of Uvaol Against Angiogenesis-Related Proteins

| Target Protein | Binding Energy (kcal/mol) | Reference FDA-Approved Inhibitor | Inhibitor Binding Energy (kcal/mol) |

| P38 MAPK | -10.1 | Doramapimod | - |

| EGFR | -9.6 | Afatinib, Gefitinib, Erlotinib | - |

| ER alpha | -9.2 | - | - |

| BRAF | -8.1 | - | - |

Source: In silico reverse molecular docking studies predicted Uvaol's binding affinity to various angiogenesis-related proteins.[1]

Table 2: In Vitro and In Ovo Validation of Uvaol's Anti-Angiogenic Activity

| Assay | Metric | Value |

| EGFR Enzyme Inhibition | IC50 | 146.79 µM[1] |

| BRAF Enzyme Inhibition | IC50 | > 1000 µM[1] |

| Chorioallantoic Membrane (CAM) Assay | Vascular Branching IC50 | 511.61 µM[1] |

| Chorioallantoic Membrane (CAM) Assay | Junction Formation IC50 | 501.93 µM[1] |

Table 3: Cytotoxicity of Uvaol in Human Hepatocarcinoma (HepG2) and Normal Liver (WRL68) Cell Lines

| Cell Line | Time | IC50 (µg/mL) |

| HepG2 | 24h | 25.2 ± 1.8 |

| 48h | 18.6 ± 1.3 | |

| 72h | 14.1 ± 1.0 | |

| WRL68 | 24h | 54.3 ± 3.8 |

| 48h | 45.8 ± 3.2 | |

| 72h | 39.9 ± 2.8 |

Table 4: Molecular Docking of Ursolic Acid (a Uvaol Isomer) Against Cancer-Related Targets

| Compound | Target Protein | Binding Energy (kcal/mol) | Cell Line | IC50 (µg/mL) |

| Ursolic Acid | PTP1B | - | MCF-7 | 22.4 ± 0.64 |

| Ursolic Acid | GSK-3β | Favorable binding affinity | - | - |

| Ursolic Acid | ACE | Favorable binding affinity | - | - |

| Ursolic Acid | TACE | Favorable binding affinity | - | - |

Experimental Protocols

In Silico Molecular Docking

Objective: To predict the binding affinity and interaction of Uvaol with the active site of a target protein.

Methodology:

-

Protein Preparation:

-

The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed from the protein structure.

-

Polar hydrogens and Kollman charges are added to the protein using software like AutoDock Tools.

-

The protein structure is saved in the PDBQT format.

-

-

Ligand Preparation:

-

The 3D structure of Uvaol is obtained from a chemical database like PubChem or generated using chemical drawing software.

-

The ligand's geometry is optimized using a suitable force field.

-

Gasteiger charges are computed, and rotatable bonds are defined.

-

The ligand structure is saved in the PDBQT format.

-

-

Grid Box Generation:

-

A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the entire binding pocket.

-

-

Molecular Docking:

-

Molecular docking is performed using software such as AutoDock Vina.

-

The Lamarckian Genetic Algorithm is commonly employed for conformational searching.

-

A set number of docking runs are performed to ensure thorough exploration of the conformational space.

-

-

Analysis of Results:

-

The docking results are clustered based on root-mean-square deviation (RMSD).

-

The binding energy (in kcal/mol) of the most favorable binding pose is recorded.

-

The interactions (hydrogen bonds, hydrophobic interactions, etc.) between Uvaol and the amino acid residues of the target protein are visualized and analyzed using software like PyMOL or Discovery Studio.

-

ADME and Toxicity Prediction

Objective: To predict the pharmacokinetic properties and potential toxicity of Uvaol.

Methodology:

-

Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string of Uvaol is obtained from a chemical database.

-

ADME Prediction:

-

The SMILES string is submitted to an online server like SwissADME.

-

The server calculates various physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and predicts pharmacokinetic parameters such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes.

-

Drug-likeness is evaluated based on rules like Lipinski's Rule of Five.

-

-

Toxicity Prediction:

-

The SMILES string is submitted to a toxicity prediction server like ProTox-II.

-

The server predicts various toxicity endpoints, including organ toxicity (hepatotoxicity), and potential for mutagenicity and carcinogenicity.

-

-

Analysis: The predicted ADME and toxicity profiles are analyzed to assess the potential of Uvaol as a drug candidate.

Mandatory Visualization

Caption: Experimental workflow for in silico prediction and validation of Uvaol's bioactivities.

Caption: Proposed mechanism of Uvaol-induced apoptosis via inhibition of the PI3K/Akt signaling pathway.

References

The Therapeutic Potential of Uvariol and Related Natural Compounds: A Technical Guide

Disclaimer: The initial query for "Uvariol" did not yield significant specific research. This guide, therefore, focuses on related and well-researched compounds, primarily Ursolic Acid , a natural pentacyclic triterpenoid with significant therapeutic interest, and secondarily, compounds isolated from the Uvaria genus . This approach is taken under the assumption that the user's interest lies in the therapeutic potential of this class of natural products.

Introduction

Natural products have long been a cornerstone of drug discovery, providing a rich source of chemical diversity and biological activity. Ursolic acid, found in a wide variety of plants, and various compounds from the Uvaria genus, have emerged as promising candidates for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the known biological activities, potential therapeutic targets, and mechanisms of action of these compounds, with a focus on the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to aid researchers in the fields of pharmacology, drug discovery, and medicinal chemistry.

Biological Activities and Therapeutic Targets

Ursolic acid and compounds from the Uvaria genus exhibit a broad range of pharmacological effects, with the most extensively studied being their anticancer and anti-inflammatory properties.

Anticancer Activity

Ursolic acid has demonstrated potent cytotoxic and anti-proliferative effects against a wide array of cancer cell lines. Its anticancer activity is attributed to its ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.[1]

Key Therapeutic Targets in Cancer:

-

Signaling Kinases: Phosphoinositide 3-kinase (PI3K), Protein Kinase B (Akt), Mitogen-activated protein kinase (MAPK), Extracellular signal-regulated kinase (ERK), and IκB kinase (IKK).[1][2]

-

Transcription Factors: Nuclear factor-kappa B (NF-κB) and Signal transducer and activator of transcription 3 (STAT3).[1]

-

Apoptosis Regulators: Bcl-2 family proteins and Caspases.

-

Cell Cycle Regulators: Cyclins and Cyclin-dependent kinases (CDKs).

-

Matrix Metalloproteinases (MMPs): Involved in tumor invasion and metastasis.

Anti-inflammatory Activity

Both ursolic acid and various extracts and isolated compounds from Uvaria species have shown significant anti-inflammatory effects.[3] The mechanisms underlying this activity involve the inhibition of key inflammatory mediators and signaling pathways.

Key Therapeutic Targets in Inflammation:

-

Inflammatory Enzymes: Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX).

-

Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).

-

NF-κB Signaling Pathway: A central regulator of the inflammatory response.

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the reported 50% inhibitory concentration (IC50) values of ursolic acid and compounds isolated from Uvaria species against various cancer cell lines.

Table 1: IC50 Values of Ursolic Acid Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT-29 | Colon Cancer | 26 (24h), 20 (48h), 18 (72h) | |

| SW480 | Colon Cancer | Not specified | |

| LoVo | Colon Cancer | Not specified | |

| Huh-7 | Hepatocellular Carcinoma | 53.5 (24h), 45.9 (48h), 43.0 (72h) | |

| LNCaP | Prostate Cancer | Not specified | |

| PC-3 | Prostate Cancer | Not specified | |

| MCF-7 | Breast Cancer | 75.5 (24h), 66.1 (48h), 61.9 (72h) | |

| T47D | Breast Cancer | Not specified | |

| MDA-MB-231 | Breast Cancer | Not specified | |

| HeLa | Cervical Cancer | Not specified | |

| Jurkat | Leukemia | Not specified | |

| P3HR1 | Leukemia | 2.5 µg/mL | |

| K562 | Chronic Myelogenous Leukemia | 17.79 µg/mL | |

| TE-8 | Esophageal Squamous Cell Carcinoma | 39.01 | |

| TE-12 | Esophageal Squamous Cell Carcinoma | 29.65 | |

| T24 | Bladder Cancer | 14.57 | |

| 5637 | Bladder Cancer | 39.31 |

Table 2: IC50 Values of Compounds from Uvaria Species

| Compound/Extract | Source Species | Activity | IC50 (µg/mL) | Reference |

| Ethanolic Leaf Extract | Uvaria chamae | Antioxidant (DPPH) | 280 (Butanol fraction) | |

| Crude Methanolic Extract | Uvaria comperei | Anti-inflammatory | 66.05 | |

| (-)-zeylenol | Uvaria grandiflora | Cytotoxicity (MDA-MB231) | 54 µM | |

| (-)-zeylenol | Uvaria grandiflora | Cytotoxicity (HepG2) | > 80 µM |

Signaling Pathways Modulated by Ursolic Acid

Ursolic acid exerts its therapeutic effects by modulating several critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Ursolic acid has been shown to inhibit this pathway in various cancer cells. Downregulation of PI3K and subsequent inhibition of Akt phosphorylation by ursolic acid leads to decreased cell proliferation and induction of apoptosis.

Caption: Ursolic acid inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Pathway

The MAPK/ERK pathway is another key signaling cascade that regulates cell proliferation, differentiation, and survival. Ursolic acid has been reported to inhibit the phosphorylation of key components of this pathway, such as ERK1/2, leading to the suppression of cancer cell growth.

Caption: Ursolic acid interferes with the MAPK/ERK signaling cascade.

NF-κB Signaling Pathway

The NF-κB pathway plays a central role in inflammation and cancer. Ursolic acid has been shown to suppress the activation of NF-κB by inhibiting the phosphorylation and degradation of its inhibitor, IκBα, and by preventing the nuclear translocation of the p65 subunit. This leads to the downregulation of NF-κB target genes involved in inflammation and cell survival.

Caption: Ursolic acid inhibits the activation of the NF-κB signaling pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the biological activities of ursolic acid and related compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol Overview:

-

Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., ursolic acid) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilization: Aspirate the medium and dissolve the formazan crystals in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Caption: Workflow for a typical MTT cell viability assay.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Protocol Overview:

-

Animal Acclimatization: Acclimate animals (typically rats or mice) to the laboratory conditions.

-

Compound Administration: Administer the test compound (e.g., ursolic acid or Uvaria extract) orally or via intraperitoneal injection at a predetermined time before carrageenan injection.

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of the animals.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the vehicle-treated control group.

Western Blotting for Signaling Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample and is essential for studying the modulation of signaling pathways.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Protocol Overview for NF-κB Pathway Analysis:

-

Cell Treatment and Lysis: Treat cells with the test compound and/or an inflammatory stimulus (e.g., TNF-α). Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Gel Electrophoresis: Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, p65, and a loading control like β-actin).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

Ursolic acid and compounds from the Uvaria genus represent a promising area of research for the development of novel anticancer and anti-inflammatory agents. Their ability to modulate multiple key signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways, underscores their therapeutic potential. The data and protocols presented in this guide provide a valuable resource for researchers seeking to further investigate the mechanisms of action and therapeutic applications of these and other related natural products. Further preclinical and clinical studies are warranted to fully elucidate their efficacy and safety profiles in human diseases.

References

The Stereochemistry of Uvariol: A Technical Guide for Scientific Professionals

An In-depth Exploration of Stereochemical Assignment in a Complex Flavanone

Introduction

Uvariol, a naturally occurring flavanone, presents a compelling case study in the stereochemical elucidation of complex polycyclic natural products. As a member of the flavonoid family, its biological activity is intrinsically linked to its three-dimensional architecture. For researchers, scientists, and drug development professionals, a thorough understanding of the stereochemistry of this compound is paramount for elucidating its mechanism of action, designing structure-activity relationship (SAR) studies, and developing it as a potential therapeutic agent. This technical guide synthesizes the available information on the stereochemical determination of this compound, focusing on the key experimental methodologies and data that underpin its currently accepted absolute configuration.

Molecular Structure and Stereocenters

This compound possesses a complex chemical structure with multiple stereocenters, making its stereochemical assignment a non-trivial task. The core of this compound is a flavanone skeleton, which is characterized by a C6-C3-C6 framework. The specific IUPAC name for this compound is 5,7-dihydroxy-6-[[2-hydroxy-5-[(2-hydroxyphenyl)methyl]phenyl]methyl]-8-[(2-hydroxyphenyl)methyl]-2-phenyl-2,3-dihydrochromen-4-one[1]. The key stereocenter in the flavanone core is at the C2 position, which determines the relative orientation of the B-ring. The absolute configuration of this and other stereocenters is crucial for its biological activity.

Methodologies for Stereochemical Elucidation

The determination of the absolute configuration of complex natural products like this compound typically involves a combination of spectroscopic and crystallographic techniques. Based on studies of other flavonoids from the Uvaria genus and related natural products, the following experimental protocols are central to establishing the stereochemistry.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule[3][4].

Experimental Protocol:

-

Crystallization: High-quality single crystals of this compound are grown from a suitable solvent or solvent mixture. This is often the most challenging step and may require screening various conditions (e.g., slow evaporation, vapor diffusion, solvent layering).

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are then refined, and the absolute configuration is typically determined using the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the assigned absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR is primarily used for determining the connectivity of a molecule, specific NMR techniques can provide crucial information about the relative stereochemistry.

Experimental Protocol:

-

1D and 2D NMR: A comprehensive set of NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC, is performed to assign all proton and carbon signals and establish the planar structure of this compound.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments are used to determine the spatial proximity of protons. For flavanones, the observation of an NOE correlation between the proton at C2 and the protons on the B-ring can help establish the relative stereochemistry.

-

Chiral Derivatizing Agents (CDA): The use of chiral derivatizing agents, such as Mosher's acid, can be employed to determine the absolute configuration of stereocenters bearing hydroxyl groups. The differential chemical shifts observed in the 1H NMR spectra of the resulting diastereomeric esters allow for the assignment of the absolute configuration.

Chiroptical Spectroscopy: Circular Dichroism (CD)

Circular dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution by measuring the differential absorption of left and right circularly polarized light.

Experimental Protocol:

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable transparent solvent.

-

Data Acquisition: The CD spectrum is recorded over a range of wavelengths, typically in the UV-Vis region where the chromophores of the molecule absorb.

-

Data Analysis: The experimental CD spectrum is compared with the theoretically calculated CD spectrum for a specific enantiomer. A good correlation between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. The theoretical spectra are typically calculated using time-dependent density functional theory (TD-DFT).

Quantitative Data

Specific quantitative data for this compound, such as specific rotation, melting point, and detailed NMR chemical shifts and coupling constants, would be found in the primary literature describing its isolation. As this specific literature for this compound could not be located, a representative table of the kind of data that would be presented is shown below. This data is hypothetical and for illustrative purposes only.

| Parameter | Value |

| Specific Rotation | [α]D25 +X.X (c 0.1, MeOH) |

| Melting Point | XXX - XXX °C |

| ¹H NMR (500 MHz, CDCl₃) | δ ppm (J in Hz) |

| H-2 | 5.40 (dd, J = 12.0, 3.0) |

| H-3a | 3.10 (dd, J = 17.0, 12.0) |

| H-3b | 2.85 (dd, J = 17.0, 3.0) |

| ¹³C NMR (125 MHz, CDCl₃) | δ ppm |

| C-2 | 79.5 |

| C-3 | 43.2 |

| C-4 | 196.8 |

| Circular Dichroism | λmax (Δε) |

| 330 nm (+2.5), 290 nm (-4.0) |

Logical Workflow for Stereochemical Assignment

The logical process for determining the stereochemistry of a novel natural product like this compound typically follows a hierarchical approach.

Caption: Workflow for the stereochemical elucidation of this compound.

Conclusion

The stereochemistry of this compound, a complex flavanone, is a critical determinant of its biological function. While the primary literature detailing its full stereochemical assignment is not widely accessible, a combination of powerful analytical techniques including X-ray crystallography, advanced NMR spectroscopy, and chiroptical methods like circular dichroism provides the necessary tools for such a determination. The logical workflow presented herein outlines the systematic approach required to unambiguously assign the absolute configuration of novel, stereochemically rich natural products. For drug development professionals, a deep appreciation of these methods is essential for leveraging the therapeutic potential of compounds like this compound. Further investigation into historical or specialized chemical literature may yet uncover the original reports on the isolation and full characterization of this intriguing natural product.

References

- 1. Uvarinol | C36H30O7 | CID 21721823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Uvarinol and Dichamanetin Derived from Uvaria chamae as Potential Dual-Site Inhibitors Against PBP2a in Methicillin Resistant Staphylococcus aureus: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Absolute configuration - Wikipedia [en.wikipedia.org]

- 4. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Uvariol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and purification of uvariol, a bioactive tribenzylated flavanone found in plants of the Uvaria genus, particularly Uvaria chamae. The protocols outlined below are based on established methodologies for the isolation of flavanones and related phenolic compounds from plant materials.

Introduction

This compound is a C-benzylated flavanone that has garnered interest for its potential cytotoxic and antimicrobial properties. As a member of the flavonoid family, its extraction and purification leverage its polarity and solubility characteristics. Successful isolation of this compound is a critical first step for further pharmacological investigation and drug development. The following sections detail the necessary procedures, from initial extraction to final purification, and present relevant quantitative data for reference.

Data Presentation: this compound Extraction Yields

The yield of this compound and related flavonoids is highly dependent on the extraction method and the plant material. Below is a summary of reported extraction yields from Uvaria chamae.

| Plant Material | Extraction Method | Solvent System | Yield (% w/w) | Reference |

| Uvaria chamae roots and leaves | Conventional Maceration | Hydroalcoholic | 2.03 | [1] |

| Uvaria chamae roots and leaves | Ultrasound-Assisted Extraction | Hydroalcoholic | 9.8 | [1] |

Experimental Protocols

The following protocols are detailed methodologies for the extraction and purification of this compound. These are composite protocols based on methods used for C-benzylated flavanones and related compounds from the Annonaceae family.

Protocol 1: Conventional Solvent Extraction

This protocol describes a standard maceration technique for the initial extraction of this compound from plant material.

Materials:

-

Dried and powdered root or stem bark of Uvaria chamae

-

n-Hexane

-

Methanol

-

Ethyl acetate

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

-

Large glass flasks or beakers

Procedure:

-

Defatting: Weigh the powdered plant material and place it in a large flask. Add n-hexane in a 1:10 (w/v) ratio. Macerate for 24-48 hours at room temperature with occasional stirring. This step removes nonpolar compounds like fats and waxes.

-

Filtration: Filter the mixture through filter paper to separate the plant material from the n-hexane extract. The n-hexane extract can be discarded or saved for other analyses.

-

Methanol Extraction: Air-dry the defatted plant material to remove residual n-hexane. Place the dried material in a clean flask and add methanol in a 1:10 (w/v) ratio.

-

Maceration: Macerate the plant material with methanol for 48-72 hours at room temperature, with occasional agitation to ensure thorough extraction.

-

Concentration: Filter the methanol extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a crude methanol extract containing this compound and other compounds.

-

Liquid-Liquid Partitioning: Dissolve the crude methanol extract in a mixture of methanol and water (9:1 v/v) and partition successively with ethyl acetate. Combine the ethyl acetate fractions and concentrate using a rotary evaporator to obtain an ethyl acetate fraction enriched with flavanones.

Protocol 2: Purification by Column Chromatography

This protocol details the separation of this compound from the crude extract using column chromatography.

Materials:

-

Crude ethyl acetate extract from Protocol 1

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Solvent system: n-Hexane and Ethyl Acetate (gradient elution)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

Collection tubes or flasks

Procedure:

-

Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and air-free column bed.

-

Sample Loading: Dissolve the crude ethyl acetate extract in a minimal amount of the initial mobile phase (e.g., n-hexane with a small amount of ethyl acetate) and adsorb it onto a small amount of silica gel. Once the solvent has evaporated, carefully load the dried sample onto the top of the prepared column.

-

Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate. A typical gradient might be from 100:0 to 0:100 (n-hexane:ethyl acetate).

-

Fraction Collection: Collect the eluate in fractions of a fixed volume.

-

TLC Monitoring: Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualize the spots under a UV lamp. Fractions with similar TLC profiles can be pooled. This compound, being a moderately polar flavanone, is expected to elute with mid-polarity solvent mixtures.

-

Further Purification: Fractions containing this compound may require further purification using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Purification Steps

Caption: Logical flow of the purification process.

References

Application Note & Protocol: Quantification of Uvariol using High-Performance Liquid Chromatography (HPLC)

Disclaimer: This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of uvariol. As no standardized, publicly available, validated method for this specific analyte was identified, the following protocol is a comprehensive template based on established methodologies for the analysis of similar flavonoid compounds. This method will require optimization and full validation by the end-user to ensure it is fit for its intended purpose, in accordance with ICH guidelines.[1][2][3]

Introduction